3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride
Overview
Description
“3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine” is a chemical compound with the CAS Number: 499770-91-1 . It has a molecular formula of C10H13NO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNCc1cccc2OCCCOc12
. This indicates that the compound contains a benzodioxepin ring attached to a methanamine group . Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.22 g/mol . It is available in both solid and liquid forms . The compound’s InChI code is1S/C10H13NO2/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4H,2,5-7,11H2
.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Palladium-Catalyzed Synthesis
The synthesis of analogs of 3,4-dihydro-2H-1,5-benzodioxepine, which exhibit interesting biological properties, such as adrenergic stimulants and bronchial dilator activity, can be achieved through palladium-catalyzed methods. These compounds, including antifungal strobilurins, are obtained from benzene-1,2-diol through various synthetic routes, highlighting their significance in organic chemistry and drug discovery processes (Damez, Labrosse, Lhoste, & Sinou, 2001).
Pharmacological Applications
Dopaminergic Activity
Derivatives of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and evaluated as agonists of central and peripheral dopamine receptors, indicating their potential for treating conditions related to dopaminergic system dysfunctions (Pfeiffer et al., 1982).
Anticholinesterase Agents
Novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been shown to be potent inhibitors of acetyl- or butyrylcholinesterase, with some compounds exhibiting significant selectivity. These findings have implications for the development of treatments for conditions like Alzheimer's disease (Luo et al., 2005).
H3 Receptor Antagonist
GSK189254, a novel histamine H3 receptor antagonist, binds to histamine H3 receptors in Alzheimer's disease brain and has shown to improve cognitive performance in preclinical models. This suggests its therapeutic potential for dementia and cognitive disorders (Medhurst et al., 2007).
Selective Serotonin Receptor Agonist
Lorcaserin, a selective, high affinity 5-HT2C full agonist, has been characterized for its in vitro and in vivo pharmacological properties, demonstrating potential for the treatment of obesity (Thomsen et al., 2008).
Safety and Hazards
properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9;/h1,3-4H,2,5-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGBIWKJZMULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383515 | |
Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
499770-91-1 | |
Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.